molecular formula C16H23N3O B2787368 2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one CAS No. 2034508-93-3

2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one

Cat. No.: B2787368
CAS No.: 2034508-93-3
M. Wt: 273.38
InChI Key: QIKPIJRCSIZPDG-UHFFFAOYSA-N
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Description

This compound features a 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene core, a nitrogen-rich bicyclic system fused with a cyclopropane ring. The cyclopentyl group and ethanone substituent at the 11-position contribute to its unique stereoelectronic properties.

Properties

IUPAC Name

2-cyclopentyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(10-12-4-1-2-5-12)18-8-9-19-15(11-18)13-6-3-7-14(13)17-19/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPIJRCSIZPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl group and the construction of the pyrazolo-pyrazine ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Modifications Potential Applications/Properties References
Target Compound C₁₈H₂₃N₃O* ~297.4* Cyclopentyl, ethanone Lipophilicity ↑, membrane permeability ↑
11-amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6,9,11-pentene-4-carboxamide HCl (CAS not provided) C₁₈H₂₃ClN₄OS 378.93 Thia-diaza core, cyclohexyl, carboxamide Enhanced solubility (HCl salt), bioactivity
11-(1,3-benzothiazole-6-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene (2034372-14-8) C₁₇H₁₆N₄OS 324.40 Benzothiazole-carbonyl π-π interactions, target binding affinity
11-[(3-fluorophenyl)methanesulfonyl]-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene (2034414-31-6) C₁₆H₁₈FN₃O₂S 335.40 Fluorophenyl-methanesulfonyl Solubility ↑ (sulfonyl), electrophilicity

*Estimated based on structural similarity to analogs.

Structural and Electronic Differences

  • Core Modifications :
    • The 5-thia-2,7-diazatricyclo analog () replaces one nitrogen with sulfur, altering electron distribution and hydrogen-bonding capacity .
    • The benzothiazole-carbonyl derivative () introduces an aromatic heterocycle, enabling π-stacking interactions critical for protein binding .
  • Substituent Effects :
    • The cyclopentyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration compared to polar groups like sulfonyl () or carboxamide () .
    • The fluorophenyl-methanesulfonyl group () increases solubility but may reduce cellular uptake due to its bulk and polarity .

Conformational Dynamics

The puckering of the triazatricyclo ring system influences binding modes. Cremer-Pople puckering coordinates () quantify nonplanar distortions, which are critical for docking into enzyme active sites. For example:

  • The cyclopentyl group may induce a specific puckering amplitude (e.g., $ q \approx 0.5 \, \text{Å} $) that stabilizes hydrophobic pockets.
  • In contrast, the benzothiazole analog’s planar aromatic system may flatten the ring, reducing conformational flexibility .

Biological Activity

Overview of the Compound

Chemical Structure : The compound 2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one is characterized by a complex tricyclic structure containing nitrogen atoms in its framework. The cyclopentyl group and the triazatricyclo structure suggest potential interactions with biological targets.

The biological activity of compounds with similar structures often involves interactions with various biological pathways. These can include:

  • Receptor Binding : Many tricyclic compounds act as ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors), potentially influencing mood and cognition.
  • Enzyme Inhibition : Some compounds may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or metabolic disorders.

Potential Therapeutic Applications

Based on structural analogs and known activities of similar compounds, potential therapeutic applications could include:

  • Antidepressant Activity : Compounds with tricyclic structures are often explored for their antidepressant properties due to their ability to modulate neurotransmitter levels.
  • Anticancer Properties : The unique nitrogen-containing framework may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

While specific case studies on this exact compound may not be available, research on related compounds has shown promising results:

  • Study on Tricyclic Antidepressants : Research indicates that tricyclic antidepressants can significantly improve symptoms in patients with major depressive disorder by increasing serotonin and norepinephrine levels in the brain.
  • Anticancer Research : A study involving nitrogen-containing heterocycles demonstrated cytotoxicity against various cancer cell lines, suggesting that similar structures might exhibit similar effects.

Data Table of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntidepressant
Compound BStructure BAnticancer
Compound CStructure CNeuroprotective

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-cyclopentyl-1-{7,8,11-triazatricyclo[...]ethan-1-one?

  • Methodological Answer : A stepwise approach is advised, inspired by analogous triazatricyclic systems. For example:

Core Cyclization : Use a base like N,N-diisopropylethylamine (DIPEA) to facilitate cyclization under low temperatures (−35°C), as demonstrated in similar azatricyclo syntheses .

Functionalization : Introduce the cyclopentyl group via nucleophilic substitution or coupling reactions.

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to avoid byproducts .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and stereochemistry. Compare computed (DFT) vs. experimental spectra to resolve ambiguities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to validate the tricyclic framework .

Q. What analytical techniques are suitable for assessing purity?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution system (e.g., acetonitrile/water).
  • Elemental Analysis : Verify stoichiometric composition (C, H, N).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for cyclization efficiency.
  • Kinetic Studies : Use in-situ IR or NMR to identify rate-limiting steps and adjust reaction time/temperature .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer :
  • DFT Refinement : Recalculate NMR chemical shifts with solvent effects (e.g., PCM model) and higher basis sets (e.g., B3LYP/6-311+G(d,p)).
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex regions (e.g., overlapping cyclopentyl signals) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Assay : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes or hepatocyte assays to assess CYP450-mediated oxidation .

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